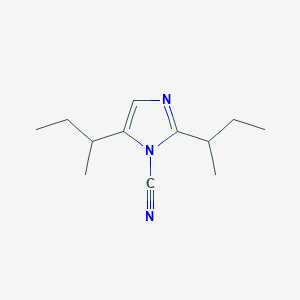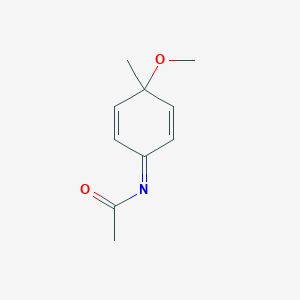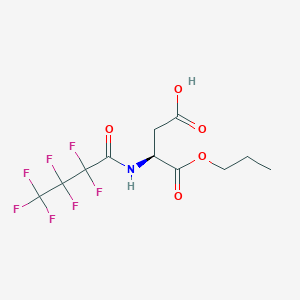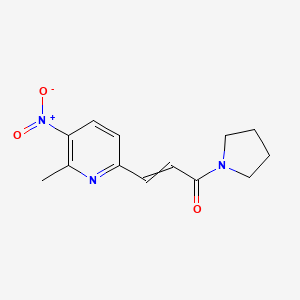![molecular formula C14H11N3O B14380624 4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine CAS No. 88059-54-5](/img/structure/B14380624.png)
4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine is an organic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole ring, which is further substituted with a m-tolyl group. This compound belongs to the class of heterocyclic compounds, which are known for their diverse applications in medicinal chemistry, material science, and other fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine typically involves the cyclization of amidoximes with acyl reagents. A common method includes the O-acylation of amidoxime followed by cyclodehydration to form the 1,2,4-oxadiazole ring . The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride or triflic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to the biological activity of the oxadiazole ring.
Material Science: It is used in the development of high-energy materials and energetic compounds.
Biological Research: The compound’s interactions with various biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes, kinases, and other proteins, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,5-Oxadiazole:
1,3,4-Oxadiazole: This isomer has been studied for its anticancer potential and other biological activities.
Uniqueness
4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the m-tolyl group and the pyridine ring differentiates it from other oxadiazole derivatives, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
88059-54-5 |
|---|---|
Molekularformel |
C14H11N3O |
Molekulargewicht |
237.26 g/mol |
IUPAC-Name |
5-(3-methylphenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C14H11N3O/c1-10-3-2-4-12(9-10)14-16-13(17-18-14)11-5-7-15-8-6-11/h2-9H,1H3 |
InChI-Schlüssel |
IBTAWSWYHNVHJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=NC(=NO2)C3=CC=NC=C3 |
Löslichkeit |
3.4 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,5-Bis[(propan-2-yl)oxy]oxolane](/img/structure/B14380571.png)




![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)
![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)



